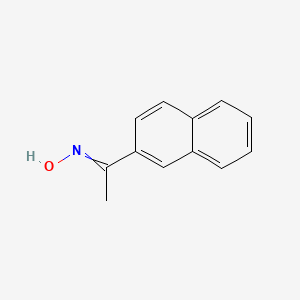

2-Acetylnaphthalene oxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N-(1-naphthalen-2-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C12H11NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-8,14H,1H3 |

InChI Key |

YRZUZUFUJBIBSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Acetylnaphthalene Oxime

Reactions Involving the Oxime Functionality

The oxime group in 2-acetylnaphthalene (B72118) oxime is a versatile functional handle that allows for a variety of chemical transformations. These reactions primarily target the C=N double bond and the N-O single bond, leading to a diverse array of nitrogen-containing compounds.

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. For 2-acetylnaphthalene oxime, this conversion provides a direct route to the corresponding chiral amine, a valuable building block. Various reducing agents and catalytic systems have been employed for this purpose.

Reductive amination is a widely used method for synthesizing chiral amines. d-nb.info This two-step process typically begins with a prochiral carbonyl compound, which is converted to an amine. d-nb.info The reduction of oximes, such as those derived from 2-acetylnaphthalene, can be achieved using reagents like stannous chloride in a one-pot reaction, offering a practical alternative for producing primary amines under mild conditions. derpharmachemica.com Historically, methods like using sodium metal in ethanol (B145695) were common for reducing oximes. sciencemadness.org More contemporary approaches often utilize catalytic hydrogenation. For instance, palladium-based catalysts are frequently used for the hydrogenation of oximes to yield chiral amines. uc.pt Other catalytic systems, including those based on nickel, have also been shown to be effective. For example, a nickel(II) salt in an ammonia (B1221849) solution with zinc powder can reduce oximes to amines in good yields. sciencemadness.org

A significant challenge in oxime reduction is preventing the over-reduction that cleaves the N-O bond, which leads to the formation of primary amines as a side product instead of the desired hydroxylamines. nih.gov

Table 1: Examples of Reductive Transformations of Oxime Derivatives

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Oxime | Stannous chloride | Primary amine | Good | derpharmachemica.com |

| Oxime | Sodium/Ethanol | Primary amine | Not specified | sciencemadness.org |

| Oxime | Pd/C | Chiral amine | Not specified | uc.pt |

| Oxime | Ni(II) salt/Zn powder | Amine | ~70% | sciencemadness.org |

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or lactams. numberanalytics.com Named after Ernst Otto Beckmann, this acid-catalyzed rearrangement provides a pathway to N-substituted amides from ketoximes. wikipedia.orgchemistnotes.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often through protonation with an acid like sulfuric acid, polyphosphoric acid, or hydrogen fluoride. wikipedia.orgmasterorganicchemistry.com Other reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the rearrangement. wikipedia.org

The mechanism involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This stereospecific migration leads to the formation of a nitrilium ion intermediate, which is then hydrolyzed to form the amide. numberanalytics.com For ketoximes like this compound, the migrating group can be either the naphthyl or the methyl group, leading to two possible regioisomeric amides. The reaction conditions can sometimes influence the geometry of the oxime, potentially leading to a mixture of products. wikipedia.org

In some cases, particularly with oximes having a quaternary carbon anti to the hydroxyl group, a fragmentation reaction can occur instead of rearrangement, leading to the formation of nitriles. chemistnotes.com This is sometimes referred to as the "abnormal" Beckmann rearrangement. chemistnotes.com

Table 2: Catalysts and Reagents for Beckmann Rearrangement

| Catalyst/Reagent | Function | Reference |

|---|---|---|

| Sulfuric acid, Polyphosphoric acid | Acid catalyst | wikipedia.org |

| Tosyl chloride, Thionyl chloride | Promotes rearrangement | wikipedia.org |

| Phosphorus pentachloride | Promotes rearrangement | numberanalytics.comwikipedia.org |

The hydroxyl group of this compound can be readily derivatized through O-alkylation and O-acylation reactions. These modifications are often performed to enhance the biological activity of the resulting compounds or to introduce new functional groups for further transformations.

O-alkylation is commonly achieved by reacting the oxime with various alkyl halides in the presence of a base. For instance, derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime have been O-alkylated using dialkylaminoethyl chlorides, methyl chloroacetate, and alkyl dihalides to produce compounds with anticonvulsant properties. researchgate.net Similarly, O-alkylation of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime with different alkyl halides has been carried out to synthesize potential anticonvulsant and antimicrobial agents. sci-hub.senih.gov The reaction typically involves the use of a base like sodium ethoxide to form the oximate anion, which then acts as a nucleophile. sci-hub.se

O-acylation of oximes can be accomplished using various acylating agents. For example, 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime has been reacted with a range of acyl chlorides to synthesize oxime ester derivatives with potential cytotoxic activities. ajol.info These reactions are often carried out by first forming the sodium salt of the oxime. ajol.info

These derivatizations highlight the versatility of the oxime functional group in creating a library of compounds with diverse structures and potential biological applications. wiley.comresearchgate.net

The dehydration of aldoximes is a well-established method for the synthesis of nitriles, which are valuable precursors in various industrial applications, including pharmaceuticals and agrochemicals. researchgate.net This transformation can also be applied to ketoximes under certain conditions, often as a competing pathway to the Beckmann rearrangement.

Several reagents and catalytic systems have been developed for the dehydration of oximes. A common approach involves the use of dehydrating agents that activate the oxime hydroxyl group, facilitating the elimination of water. For instance, an Appel-type dehydration using oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine (B44618) oxide has been shown to be a highly efficient method for converting oximes to nitriles. researchgate.net Other systems include the use of cyanuric chloride in the presence of pyridine (B92270). sciencemadness.org

The reaction conditions can be mild, often proceeding at room temperature. nih.gov The choice of solvent can also play a role, with solvents like dichloromethane, THF, and DMF being suitable. nih.gov The nitrile group is a versatile functional group that can be further transformed into other functionalities, making this dehydration reaction a key step in many synthetic routes. researchgate.net One-pot tandem reactions have been developed to synthesize nitriles and amides from biomass platform compounds, showcasing the efficiency of these transformations. lidsen.com

The relatively weak N-O bond in oximes (with an average bond energy of about 57 kcal/mol) makes it a target for cleavage and subsequent functionalization. mdpi.com This reactivity has been exploited in a variety of transition-metal-catalyzed and radical-mediated reactions to construct new C-N, C-O, and C-C bonds, leading to the synthesis of diverse nitrogen-containing heterocycles. mdpi.comnih.govdoaj.org

Transition metal catalysis, particularly with copper, iron, and iridium, has been widely used to facilitate N-O bond cleavage. mdpi.com For example, copper-catalyzed coupling of oxime acetates with aryldiazonium salts has been used to synthesize N-2-aryl-1,2,3-triazoles. mdpi.com Iron-catalyzed reactions of phenol (B47542) derivatives with benzaldoxime (B1666162) can produce benzoxazole (B165842) derivatives. mdpi.com Iridium-catalyzed [3+2] cyclization of oxime acetates with ethylene (B1197577) azide (B81097) yields 2H-imidazoles. mdpi.com

These reactions often involve the oxime derivative acting as an internal oxidant. mdpi.com The cleavage of the N-O bond can generate nitrogen-centered radicals or imine intermediates, which then participate in cyclization or other bond-forming reactions. mdpi.com The ability to functionalize the N-O bond opens up new avenues for the synthesis of complex nitrogen-containing molecules from readily available oxime precursors. nih.govdoaj.org

Reactivity of the Naphthalene (B1677914) Ring System in this compound Derivatives

The naphthalene ring system in this compound derivatives is susceptible to electrophilic substitution and reduction reactions, although its reactivity is influenced by the nature of the substituents on the oxime moiety.

Studies on the Birch reduction of acetylnaphthalenes have shown that the regioselectivity of the reduction is dependent on the position of the acetyl group. While 1-acetylnaphthalene is reduced to the 3,4-dihydro compound, 2-acetylnaphthalene yields the corresponding 1,2,3,4-tetrahydro derivative. researchgate.net This indicates that the electronic properties of the acetyl group and its position on the naphthalene ring direct the outcome of the reduction. The presence of the oxime functionality, particularly after derivatization, can further modulate the reactivity of the naphthalene ring.

Furthermore, visible-light-induced intermolecular dearomative [4+2] cycloaddition reactions have been demonstrated with 2-acetylnaphthalene and styrenes, leading to the formation of bicyclo[2.2.2]octa-2,5-diene scaffolds. researchgate.net This highlights the potential for engaging the naphthalene ring in cycloaddition reactions under photocatalytic conditions. The reactivity and selectivity of such reactions can be influenced by the specific oxime derivative used.

Electrophilic and Nucleophilic Substitution Reactions

The naphthalene ring system is inherently reactive towards electrophilic substitution, typically favoring attack at the C1 (alpha) position due to the superior resonance stabilization of the resulting carbocation intermediate. uobabylon.edu.iq However, in this compound, the acetyl-oxime substituent at the C2 position acts as an electron-withdrawing group through resonance and inductive effects. This deactivates the naphthalene ring system towards electrophilic attack, making such reactions more difficult to achieve compared to unsubstituted naphthalene. If forced, electrophilic substitution would be directed away from the ring bearing the deactivating group and preferentially towards positions 5 and 8 of the adjacent ring.

Nucleophilic aromatic substitution on the unmodified naphthalene core of this compound is not a feasible reaction pathway. Such reactions require the presence of a good leaving group, such as a halide, on the aromatic ring. google.com Therefore, derivatives like bromo- or iodo-2-acetylnaphthalene oxime would be necessary precursors for introducing nucleophiles onto the naphthalene skeleton. acs.org

Metal-Catalyzed Coupling Reactions on the Naphthalene Core

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com For this compound, engaging the naphthalene core in such reactions, for instance, in Suzuki, Heck, or Sonogashira couplings, would necessitate its derivatization with a halide or triflate to act as the electrophilic partner.

A general synthetic strategy would involve the preparation of a halogenated 2-acetylnaphthalene, followed by its conversion to the corresponding oxime. This halo-oxime could then be coupled with a variety of partners using a palladium catalyst. nih.gov For example, a Suzuki coupling could link the naphthalene core to another aryl group, expanding the conjugated system.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-substituted naphthalene oxime |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand (e.g., P(o-tolyl)₃) + Base | Alkenyl-substituted naphthalene oxime |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Alkynyl-substituted naphthalene oxime |

Stereochemical Dynamics of this compound and its Derivatives (E/Z Isomerization)

The carbon-nitrogen double bond of the oxime group gives rise to geometric isomerism, resulting in two distinct stereoisomers: E and Z. numberanalytics.com The designation depends on the orientation of the hydroxyl group relative to the substituents on the carbon atom. For this compound, the isomers are defined by the position of the -OH group relative to the higher-priority naphthyl group. windows.net The interconversion between these isomers, known as E/Z isomerization, is a key dynamic process.

Studies on derivatives, such as the O-methyl ether of this compound, have provided significant insight into this process. Research by Takeda et al. demonstrated that photosensitized isomerization between the E and Z isomers can be efficiently induced. oup.comoup.comresearchgate.net Using 9,10-dicyanoanthracene (B74266) (DCA) as a photosensitizer, irradiation leads to the formation of an exciplex that decays to generate the triplet state of the oxime ether, which is proposed as the key intermediate in the isomerization process. oup.comoup.com This allows for the controlled conversion from one isomer to the other, reaching a photostationary state. The isomer ratio can be readily determined using techniques like ¹H NMR spectroscopy, as the chemical shifts of protons near the C=N bond, particularly the methyl protons, differ between the E and Z configurations. creative-biostructure.commdpi.com

| Parameter | Description |

|---|---|

| Process | DCA-sensitized E/Z photoisomerization |

| Solvent | Benzene (B151609) |

| Key Intermediate | Triplet state of the oxime ether, formed via an exciplex with the sensitizer |

| Outcome | Interconversion between E and Z isomers, leading to a photostationary state |

Kinetic and Mechanistic Studies of Key Transformations

The most significant transformation of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide. masterorganicchemistry.comwikipedia.org For this compound, this reaction would yield N-(2-naphthyl)acetamide. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating to the nitrogen atom. wikipedia.org In this compound, this means the naphthyl group, not the methyl group, would migrate.

The mechanism proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). researchgate.net This is followed by a concerted step involving the migration of the anti-group (naphthyl) to the electron-deficient nitrogen with the simultaneous departure of the leaving group. iaea.orgoup.com This forms a nitrilium ion intermediate, which is then attacked by water, and after tautomerization, yields the final amide product. researchgate.net

Kinetic studies on the analogous acetophenone (B1666503) oxime in concentrated sulfuric acid have provided a detailed mechanistic understanding. oup.comlookchem.com The reaction is first-order with respect to the ketoxime. oup.com Carbon-14 kinetic isotope effect studies on acetophenone oxime confirmed a significant change in the bonding of the migrating phenyl carbon in the transition state, supporting a concerted mechanism where the migration is part of the rate-determining step. iaea.orgoup.com

| Temperature | k¹²/k¹⁴ at Phenyl-1 Carbon | Mechanistic Implication |

|---|---|---|

| 40 °C | 1.026 | Confirms a definite change in bonding of the migrating aryl carbon in the transition state, supporting a concerted rearrangement. |

| 60 °C | 1.019 ± 0.005 | Consistent with a concerted mechanism where aryl migration is rate-determining. |

Another potential, though less common, transformation for a derivative of this compound is the Chapman rearrangement. This reaction involves the thermal, intramolecular 1,3-shift of an aryl group from oxygen to nitrogen in an aryl imidate. researchgate.net To undergo this rearrangement, the oxime would first need to be converted to an N-aryl imidate, for example, by reaction with an aryl isocyanate or via its O-aryl ether.

Advanced Spectroscopic and Structural Elucidation of 2 Acetylnaphthalene Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 2-Acetylnaphthalene (B72118) oxime, providing detailed insights into its molecular framework and the electronic environment of its constituent atoms.

Multi-dimensional NMR for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques have been instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the connectivity within 2-Acetylnaphthalene oxime.

¹H-¹H Correlation Spectroscopy (COSY) experiments reveal the coupling relationships between adjacent protons. emerypharma.comcreative-biostructure.com For instance, the aromatic protons of the naphthalene (B1677914) ring system exhibit characteristic cross-peaks, allowing for the assignment of their relative positions.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a clear map of the C-H connections. emerypharma.comcreative-biostructure.com This is essential for assigning the carbon signals of the naphthalene ring and the methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space interactions between protons that are in close proximity, which is invaluable for determining the molecule's conformation and stereochemistry. researchgate.net For oxime derivatives, NOESY can help establish the E or Z configuration around the C=N bond by observing correlations between the oxime proton and nearby groups. researchgate.net

A representative, though generalized, compilation of expected NMR data for this compound is presented below.

| ¹H NMR (typical) | ¹³C NMR (typical) |

| Chemical Shift (ppm) | Assignment |

| ~2.4 | -CH₃ |

| ~7.5 - 8.5 | Aromatic-H |

| ~10.0 | -NOH |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Variable Temperature NMR Studies for Conformational Isomerism

While specific variable temperature NMR studies on this compound are not extensively detailed in the provided results, this technique is a powerful tool for investigating conformational isomerism and dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in peak shapes, chemical shifts, and coupling constants that can indicate the presence of different conformers and allow for the determination of the energy barriers between them. For oximes, this could be particularly useful in studying the rotation around single bonds and the potential for different orientations of the oxime group relative to the naphthalene ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding within this compound. These two techniques are often complementary, as some vibrational modes may be more active in one than the other. mt.com

Infrared (IR) Spectroscopy is particularly sensitive to vibrations that induce a change in the dipole moment of the molecule. scm.com Key characteristic absorption bands for this compound would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

C=N stretch: A sharp band around 1650 cm⁻¹ characteristic of the carbon-nitrogen double bond in the oxime functionality.

C-H stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy , on the other hand, detects vibrations that cause a change in the polarizability of the molecule. scm.com It is often particularly effective for observing symmetric non-polar bonds. For this compound, Raman spectroscopy would also reveal the characteristic C=N and aromatic C=C stretching vibrations. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. mdpi.com

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | |

| Aromatic C-H stretch | >3000 | >3000 |

| Aliphatic C-H stretch | <3000 | <3000 |

| C=N stretch | ~1650 | ~1650 |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of this compound and for elucidating its fragmentation pathways upon ionization. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the unambiguous determination of the elemental composition. mdpi.comrsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways could involve:

Loss of a hydroxyl radical (•OH): Leading to a prominent fragment ion.

Loss of a methyl radical (•CH₃): Resulting from the cleavage of the acetyl group.

Cleavage of the N-O bond.

Fragmentations within the naphthalene ring system.

Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule and provides further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a precise three-dimensional map of the atomic positions within the crystal lattice. This technique has been applied to derivatives of this compound to determine their solid-state structures. sci-hub.se

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure and packing of this compound are governed by a combination of strong hydrogen bonds and weaker non-covalent interactions. While a definitive crystal structure for this compound is not publicly available, analysis of closely related ketoximes and naphthalene derivatives provides significant insight into its expected solid-state architecture.

The primary organizing force in the crystal lattice of oximes is the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the nitrogen atom of an adjacent molecule. In ketoximes, this interaction typically leads to the formation of centrosymmetric dimers characterized by an R²₂(6) graph-set motif. researchgate.netscispace.com This head-to-head arrangement is a robust and common feature in the crystal structures of aromatic ketoximes. nih.gov For instance, in the crystal structure of 1,3-diphenyl-propan-2-one oxime, centrosymmetrically related molecules are linked into these characteristic R²₂(6) dimers. researchgate.net In other cases, such as for 1-aryl-2-(3-pyridyl)ethanones, the presence of an additional acceptor site (the pyridyl nitrogen) can lead to head-to-tail O-H···N(py) hydrogen bonds, which assemble molecules into different motifs like dimers or infinite chains. nih.gov

Beyond the primary hydrogen bonds, the crystal packing is significantly influenced by weaker interactions involving the naphthalene ring system. The large, planar, and electron-rich surface of the naphthalene moiety facilitates π-π stacking interactions, which are crucial in stabilizing the crystal lattice. semanticscholar.orgiucr.org These interactions are typically observed between the naphthalene rings of adjacent molecules, with centroid-centroid distances commonly falling in the range of 3.5 Å to 3.9 Å. semanticscholar.orgiucr.orgreading.ac.uk In the crystal structure of 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one, for example, molecules are packed in a head-to-tail arrangement showing these π–π stacking interactions. researchgate.net

Table 1: Typical Intermolecular Interaction Parameters in Related Naphthalene and Oxime Structures

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Compound Type / Reference |

|---|---|---|---|---|

| Hydrogen Bond | O-H···N(oxime) | D···A ≈ 2.81 | ~154 | General Ketoximes scispace.com |

| Hydrogen Bond | O-H···N(pyridyl) | D···A ≈ 2.75 | ~170 | Pyridyl Ethanone Oxime nih.gov |

| π-π Stacking | Naphthalene···Naphthalene | Centroid-Centroid ≈ 3.5-3.9 | - | Naphthalene Derivatives semanticscholar.orgiucr.org |

| C-H···π Interaction | C-H···Naphthalene | H···Cg ≈ 2.7-3.1 | >130 | Naphthalene Derivatives semanticscholar.orgresearchgate.net |

| Halogen Bond | C-Br···O(oxime) | D···A ≈ 3.09 | ~161 | Bromoacetophenone Oxime scispace.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic spectrum of this compound is dominated by the chromophoric naphthalene ring system. The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region corresponding to π→π* electronic transitions within the aromatic rings.

Studies on related naphthalene-based oxime esters show characteristic absorption spectra with multiple bands below 400 nm. nih.gov For example, an oxime ester derived from 2-naphthaldehyde (B31174) exhibits absorption maxima (λmax) at 283 nm, 326 nm, and 340 nm. researchgate.net The parent ketone, 2-acetylnaphthalene, shows a longest-wavelength absorption band around 334-336 nm. ias.ac.in The position and intensity of these bands are sensitive to substitution on the naphthalene ring. ias.ac.in For instance, introducing a methoxy (B1213986) group to the naphthalene ring can cause a red-shift in the absorption spectrum. researchgate.net

Table 2: UV-Vis Absorption Data for this compound and Related Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Naphthalene-2-carbaldehyde O-acetyloxime (NA-2) | Dichloromethane | 283, 326, 340 | researchgate.net |

| 1-Methoxy-naphthalene-2-carbaldehyde O-acetyloxime (NA-4) | Dichloromethane | 289, 340, 354 | researchgate.net |

| 6-Methoxy-2-acetylnaphthalene | Not Specified | 288, 336 | mdpi.com |

| 6-Dimethylamino-2-acetylnaphthalene (Acedan) | Not Specified | 272, 386 | mdpi.com |

| 2-Acetylnaphthalene | Alcohol | 334 | ias.ac.in |

The photoluminescence (PL) properties of this compound are also of significant interest. The parent fluorophore, 2-acetylnaphthalene, is known to be fluorescent, although its emission can be strongly influenced by the solvent environment. researchgate.net Its fluorescence is typically quenched in nonpolar solvents but becomes more significant in strong hydrogen-bonding solvents like water. researchgate.net

Derivatives such as naphthalene-based oxime esters exhibit measurable photoluminescence. researchgate.net For example, Naphthalene-2-carbaldehyde O-acetyloxime (NA-2) displays a broad emission band centered at approximately 415 nm when excited at 340 nm. researchgate.net The introduction of substituents can tune the emission properties; replacing a methoxy group with a stronger electron-donating dimethylamino group on the 2-acetylnaphthalene core results in a significant red-shift of the emission wavelength from 452 nm to 530 nm. mdpi.comscispace.com This demonstrates the potential for modifying the electronic structure to control the fluorescence color and intensity. The fluorescence is generally attributed to the decay from the first singlet excited state of the naphthalene moiety, corresponding to the π→π* transition.

Table 3: Photoluminescence (PL) Emission Data for Related Naphthalene Derivatives

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Reference |

|---|---|---|---|---|

| Naphthalene-2-carbaldehyde O-acetyloxime (NA-2) | Dichloromethane | 340 | ~415 | researchgate.net |

| 1-Methoxy-naphthalene-2-carbaldehyde O-acetyloxime (NA-4) | Dichloromethane | 350 | ~425 | researchgate.net |

| 6-Methoxy-2-acetylnaphthalene | Tris-HCl Buffer | 350 | 452 | mdpi.comscispace.com |

| 6-Dimethylamino-2-acetylnaphthalene (Acedan) | Tris-HCl Buffer | 350 | 530 | mdpi.comscispace.com |

Computational and Theoretical Investigations of 2 Acetylnaphthalene Oxime

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of 2-Acetylnaphthalene (B72118) oxime. These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and chemical behavior.

By optimizing the molecular structure using DFT methods, such as with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), key geometric parameters like bond lengths, bond angles, and dihedral angles can be determined with high accuracy. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. biointerfaceresearch.com

For 2-Acetylnaphthalene oxime, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO would likely be distributed over the C=N-OH moiety. This distribution suggests that the naphthalene ring is the primary site for electrophilic attack, whereas the oxime group is more involved in nucleophilic interactions.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. biointerfaceresearch.com These maps illustrate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), providing a clear guide to the molecule's reactive sites. Global reactivity descriptors, derived from the orbital energies, can quantify these predictions. scielo.org.mx

Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Description |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.85 eV | Power to attract electrons |

| Electrophilicity Index (ω) | 3.15 eV | Propensity to accept electrons |

Note: These values are illustrative and depend on the specific computational method and basis set used.

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. For oximes, the Beckmann rearrangement is a classic and synthetically important reaction where an oxime is converted into an amide under acidic conditions. chem-station.com Computational studies can map the entire potential energy surface of this rearrangement for this compound, identifying the transition states and intermediates involved. masterorganicchemistry.comorganic-chemistry.org

The mechanism begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com The key step is the subsequent 1,2-migration of the group that is anti-periplanar to the leaving group, which occurs in a concerted fashion with the cleavage of the N-O bond. wikipedia.org For this compound, two products are possible depending on which group migrates: the naphthyl group or the methyl group. Computational studies on analogous aryl ketoximes, like acetophenone (B1666503) oxime, show that the migratory aptitude is correlated with the ability of the group to stabilize a positive charge. wikipedia.org The larger, more electron-rich aryl groups (like naphthalene) have a significantly higher migratory aptitude than alkyl groups.

Transition state analysis, which involves locating the first-order saddle point on the potential energy surface, allows for the calculation of the activation energy barrier for the migration of each group. These calculations would confirm that the migration of the 2-naphthyl group is energetically favored, leading predominantly to the formation of N-(naphthalen-2-yl)acetamide. The role of solvent molecules can also be modeled, showing how they can stabilize the transition state and lower the activation barrier. wikipedia.orgkuleuven.be

Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. researchgate.net By performing frequency calculations on the optimized geometry of this compound, its theoretical infrared (IR) and Raman spectra can be generated. The calculated vibrational frequencies and intensities can be compared with experimental data to assign specific spectral bands to the corresponding molecular vibrations, such as the C=N stretch, the O-H stretch, and vibrations characteristic of the naphthalene ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts provide a valuable reference for interpreting experimental NMR spectra, especially for complex molecules with overlapping signals. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions responsible for the observed absorption bands. biointerfaceresearch.com

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Experimental Value (Typical) |

| IR: ν(O-H) | 3350 cm⁻¹ | ~3300 cm⁻¹ (broad) |

| IR: ν(C=N) | 1655 cm⁻¹ | ~1650 cm⁻¹ |

| ¹H NMR: δ(OH) | 11.5 ppm | 11-12 ppm |

| ¹³C NMR: δ(C=N) | 155.0 ppm | ~154 ppm |

| UV-Vis: λmax | 285 nm | ~280 nm |

Note: Predicted values are highly dependent on the computational model and solvent effects.

Molecular Modeling and Conformational Analysis

This compound possesses conformational flexibility due to rotation around single bonds, primarily the C(naphthyl)–C(acetyl) bond and the C–N bond. Molecular modeling and conformational analysis aim to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. ijpsr.comsemanticscholar.org

This analysis is typically performed by systematically rotating the key dihedral angles and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. researchgate.net This scan reveals the low-energy conformers (local minima) and the transition states that connect them. For this compound, the analysis would focus on the dihedral angle defined by the naphthalene ring and the C=N-OH plane. The most stable conformer is likely one that minimizes steric hindrance between the naphthalene ring (specifically the hydrogen at the C1 or C3 position) and the oxime's methyl and hydroxyl groups. Knowledge-based methods, which use libraries of common fragment conformations from crystallographic databases, can also be employed to efficiently sample the conformational space. nih.gov Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule and is the starting point for most other computational analyses.

Computational Design and Prediction of Novel this compound Derivatives

The this compound scaffold can serve as a starting point for the computational design of novel molecules with tailored properties. By systematically modifying the structure—for instance, by adding substituents to the naphthalene ring or altering the oxime moiety—new derivatives can be created in silico. mdpi.com

Computational tools can then predict the properties of this virtual library of compounds. For example, if the goal is to design new antioxidants, DFT can be used to calculate properties like bond dissociation energies or ionization potentials, which are relevant to antioxidant activity. Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique. nih.gov In a QSAR study, a statistical model is built that correlates structural or electronic descriptors (calculated computationally) of a series of known compounds with their experimentally measured biological activity. This model can then be used to predict the activity of new, untested derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. This approach significantly accelerates the drug discovery and materials design process. mdpi.comnih.gov

Applications of 2 Acetylnaphthalene Oxime in Advanced Organic Synthesis and Materials Science Research

As a Versatile Synthetic Building Block and Intermediate

The oxime functional group (-C=N-OH) imparts diverse reactivity to the 2-acetylnaphthalene (B72118) scaffold, allowing for its transformation into a wide array of more complex molecules. This versatility has established 2-acetylnaphthalene oxime as a key intermediate for chemists developing novel compounds.

This compound serves as a valuable starting point for synthesizing a variety of functionalized naphthalene (B1677914) derivatives. The oxime group can undergo several characteristic reactions, including rearrangements and reductions, to introduce new functional groups onto the naphthalene core. One of the most classic transformations of oximes is the Beckmann rearrangement, which would convert this compound into N-(naphthalen-2-yl)acetamide, thus introducing an amide functionality.

Furthermore, the strategic placement of the oxime group on the naphthalene ring system facilitates the construction of more complex, fused polycyclic systems. Through carefully designed reaction sequences, such as intramolecular cyclizations, chemists can build additional rings onto the naphthalene framework. Methodologies that enable the rapid generation of molecular complexity from simple building blocks are crucial in organic chemistry, and cascade reactions are a primary tool for achieving this. nih.gov Base-catalyzed or metal-mediated tandem reactions can create multiple new bonds and stereogenic centers in a single step, transforming a relatively simple precursor like this compound into intricate polycyclic architectures. nih.govdesy.de

The reactivity of the oxime group makes it a key component in the synthesis of various nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals and agrochemicals. scholarsresearchlibrary.com

Pyrroles: Polysubstituted pyrroles can be efficiently synthesized through copper-catalyzed condensation reactions involving oxime acetates and dialkyl acetylenedicarboxylates. nih.gov In this type of transformation, the acetate (B1210297) of this compound could react via a [3+2]-type cycloaddition to yield highly functionalized N-H pyrroles bearing a naphthalene substituent. nih.govrsc.org This method is valued for its ability to construct complex pyrrole (B145914) rings under relatively mild, aerobic conditions. nih.gov

Triazoles: this compound is a relevant scaffold for creating molecules that incorporate a triazole ring. nih.gov Triazoles are typically synthesized via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.netnih.gov Researchers have prepared oxime and oxime ether derivatives of naphthalene ketones that also contain a 1,2,4-triazole (B32235) moiety. nih.gov This involves synthesizing a ketone precursor with a triazole ring already attached and then converting the ketone to the oxime, demonstrating the compatibility of the oxime synthesis with the triazole heterocycle. nih.gov

Pyrazolines: Pyrazolines are commonly synthesized from chalcones, which are α,β-unsaturated ketones. scholarsresearchlibrary.comresearchgate.net The precursor to this compound, 2-acetylnaphthalene, is a key starting material for this process. It undergoes a Claisen-Schmidt condensation with various aldehydes to form naphthalenyl-containing chalcones. scholarsresearchlibrary.comasianpubs.org These chalcone (B49325) intermediates are then reacted with hydrazine (B178648) hydrate (B1144303) in a cyclization reaction to yield 3,5-disubstituted pyrazoline derivatives. researchgate.netresearchgate.net While this pathway begins with the parent ketone, it highlights the role of the 2-acetylnaphthalene framework in accessing these important heterocycles. researchgate.netasianpubs.org

| Heterocycle | General Method | Key Reactants | Reference |

|---|---|---|---|

| Pyrrole | Copper-catalyzed [3+2] condensation | This compound acetate, Dialkyl acetylenedicarboxylate | nih.gov |

| Triazole | Multi-step synthesis involving oxime formation | 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone, Hydroxylamine (B1172632) hydrochloride | nih.gov |

| Pyrazoline | Claisen-Schmidt condensation followed by cyclization | 2-Acetylnaphthalene, Substituted aldehyde, Hydrazine hydrate | researchgate.netasianpubs.org |

Development of Novel Ligands for Transition Metal Catalysis

The field of transition metal catalysis relies heavily on the design of organic molecules, or ligands, that can coordinate to a metal center and precisely control its reactivity and selectivity. The nitrogen and oxygen atoms in the oxime group of this compound possess lone pairs of electrons, making them excellent candidates for coordinating with transition metals.

This compound can act as a bidentate ligand, binding to a metal center through both the nitrogen and oxygen atoms of the oxime moiety. This chelation effect often leads to the formation of stable, five-membered metallacycles, which can enhance the stability and performance of the resulting catalyst. The rigid naphthalene backbone provides steric bulk, which can be crucial for influencing the stereochemical outcome of a catalytic reaction. The synthesis of these ligands typically involves the direct reaction of this compound with a suitable metal salt (e.g., of copper, nickel, cobalt, or palladium) in an appropriate solvent.

Once synthesized, metal complexes featuring this compound-based ligands can be evaluated for their catalytic activity. These complexes hold potential in a variety of important organic transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. Ligands play a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. While research on the naphthalene sulfonamide scaffold has explored its use in palladium-catalyzed reactions, the direct application of this compound as a ligand in major cross-coupling reactions is an area for further investigation. nih.gov The electronic properties and steric hindrance provided by the naphthyl group could be beneficial in reactions like Suzuki, Heck, or Sonogashira couplings.

Stereoselective Transformations: The development of chiral ligands is essential for asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule. While this compound itself is achiral, it can be incorporated into a larger, chiral ligand framework. The rigid structure of the naphthalene unit can effectively translate chiral information from the ligand to the metal's coordination sphere, potentially enabling high levels of enantioselectivity in reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond formations. The direct oxidative coupling of 2-naphthols using chiral catalysts is a well-established strategy for creating optically pure ligands like BINOL, highlighting the utility of the naphthalene scaffold in asymmetric synthesis. dntb.gov.ua

Contributions to Functional Materials Research

Beyond its role in synthesis and catalysis, this compound and its derivatives contribute to the development of functional materials. The naphthalene unit is a well-known chromophore, meaning it can absorb and emit light, making it a desirable component in photoluminescent materials, organic light-emitting diodes (OLEDs), and chemical sensors.

Optoelectronic Materials Based on Naphthalene Oxime Derivatives

Naphthalene oxime derivatives, particularly oxime esters, have emerged as a significant class of compounds in the field of optoelectronics. Their utility is pronounced in photopolymerization, where they function as highly efficient Type I photoinitiators. These materials are designed to absorb light and generate reactive species—in this case, free radicals—that initiate the polymerization of monomers. The naphthalene chromophore is a key feature, providing a planar geometry and effective electron delocalization, which are advantageous for light absorption and energy transfer processes. mdpi.com

Research into naphthalene-based oxime esters has demonstrated a clear relationship between the molecular structure and the photoinitiating efficiency. A study involving four distinct naphthalene oxime esters (designated NA-1, NA-2, NA-3, and NA-4) highlighted the impact of the substitution pattern on the naphthalene ring and the presence of methoxy (B1213986) groups on their photochemical behavior. mdpi.com

Key findings from this research include:

Influence of Substitution Position: A 2-naphthalene-substituted oxime ester (NA-1) showed lower light absorption but higher photoreactivity compared to its 1-naphthalene-substituted counterpart (NA-2). mdpi.com

Effect of Methoxy Groups: The introduction of a methoxy group, particularly at the ortho position of the 1-naphthalene system (NA-3), resulted in a red-shifted absorption spectrum. This shift allows the molecule to absorb light at longer, near-visible wavelengths. mdpi.com

Photoinitiation Mechanism: Upon light irradiation, these oxime esters undergo N–O bond cleavage, which is a characteristic reaction for this class of photoinitiators. This homolytic cleavage generates two types of radicals: a naphthalene-based iminyl radical and a methyl radical, both of which can initiate the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com

Thermal Stability: The thermal properties of these compounds are crucial for their practical application. Thermogravimetric analysis (TGA) showed that these naphthalene oxime esters have decomposition temperatures (Td) ranging from 146 to 167 °C, which is attributed to the inherent thermal lability of the oxime ester bond. mdpi.com

The performance of these naphthalene-based oxime esters as photoinitiators is summarized in the table below. The data clearly indicates that the NA-3 derivative is a superior candidate for free radical polymerization, especially under long-wavelength UV or visible LED light sources. mdpi.com

| Compound | Substituent Position | Methoxy Group | Decomposition Temp. (Td at 5% weight loss) | Photoreactivity (TMPTA conversion) |

| NA-1 | 2-Naphthalene | No | 167 °C | High |

| NA-2 | 1-Naphthalene | No | 162 °C | Lower than NA-1 |

| NA-3 | 1-Naphthalene | o-methoxy | 146 °C | Highest |

| NA-4 | 1-Naphthalene | p-methoxy | 158 °C | Moderate |

This table is based on data presented in the study of naphthalene-based oxime esters as Type I photoinitiators. mdpi.com

The research underscores the potential for fine-tuning the optoelectronic properties of naphthalene oxime derivatives through targeted synthetic modifications, paving the way for the design of advanced photoinitiators for applications such as 3D printing and UV-curable coatings. mdpi.com

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry explores the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. The naphthalene core is a common building block in these studies due to its rigid, planar, and aromatic nature, which promotes π–π stacking interactions—a key driving force for self-assembly. When functional groups capable of forming other non-covalent bonds, such as hydrogen bonds, are attached to the naphthalene scaffold, more complex and programmed self-assembly pathways can be achieved. rsc.org

While direct studies on the self-assembly of this compound are not extensively reported, research on related naphthalene derivatives, particularly naphthalene diimides (NDIs), provides significant insight into the potential behaviors. NDI systems functionalized with groups like peptides, amides, ureas, or carboxylic acids have been shown to self-assemble into a diverse array of soft materials, including gels, nanotubes, vesicles, and liquid crystalline phases. rsc.org In these systems, hydrogen bonding acts as a powerful and directional tool to control the aggregation of the NDI π-systems. rsc.org

The oxime group (C=N-OH) present in this compound is a potent hydrogen-bond donor (via the -OH group) and acceptor (via the nitrogen atom). This functionality suggests that this compound and its derivatives have the intrinsic capability to participate in hydrogen-bonding networks, which could direct their self-assembly into specific supramolecular architectures. For instance, the formation of hydrogen-bonded dimers or catemeric chains could serve as the initial step for the growth of larger, ordered aggregates.

In a broader context, the self-assembly of naphthalene derivatives can be influenced by external stimuli. For example, a naphthalene diimide functionalized with both hydrazide and hydroxyl groups was shown to form reverse vesicles in a nonpolar solvent through orthogonal hydrogen bonding and π-stacking. nih.gov This assembly was responsive to temperature, demonstrating that the supramolecular structure could be reversibly altered. nih.gov Such stimuli-responsive behavior is a hallmark of advanced supramolecular systems and highlights the potential for designing functional materials based on the self-assembly of appropriately substituted naphthalene compounds.

Exploitation in Retrosynthetic Strategies for Complex Molecular Architectures

Retrosynthetic analysis is a foundational technique in organic synthesis for planning the construction of complex molecules. wikipedia.orgias.ac.in It involves mentally deconstructing a target molecule into simpler, readily available precursors through a series of logical "disconnections," which are the reverse of known chemical reactions. researchgate.net Within this framework, compounds like 2-acetylnaphthalene are considered valuable building blocks or "synthons" for creating more intricate molecular structures. chemimpex.com

2-Acetylnaphthalene serves as a versatile intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and fragrances. chemimpex.com Its naphthalene core provides a rigid, aromatic scaffold that can be further elaborated. The acetyl group offers a reactive handle for a variety of chemical transformations. When converted to the oxime, this compound retains the core naphthalene structure while introducing a new functional group with its own unique reactivity, making it a useful precursor in multi-step syntheses.

In a retrosynthetic plan, the presence of a this compound moiety within a complex target molecule would suggest a key disconnection at the point of its attachment or a functional group interconversion (FGI) leading back to the oxime. For example, the oxime group can be hydrolyzed back to the ketone (2-acetylnaphthalene), or it can undergo reactions like the Beckmann rearrangement to form amides, providing access to different classes of compounds.

Consider a hypothetical complex target molecule containing a substituted naphthalene ring and a nitrogen-containing heterocyclic system. A retrosynthetic analysis might proceed as follows:

Target Molecule: A complex drug candidate featuring a substituted naphthyl group linked to a lactam ring.

Disconnection 1 (C-N bond): The amide bond of the lactam is disconnected, revealing a precursor with an amino group and a carboxylic acid group on a side chain attached to the naphthalene core. This is the reverse of an amidation reaction.

Functional Group Interconversion (FGI): The precursor from step 2 is envisioned as arising from a molecule containing an oxime. The formation of the lactam could be planned via a Beckmann rearrangement of a cyclic ketoxime, which itself is derived from a precursor containing the this compound structure.

Disconnection 2 (C-C bond): The side chain is disconnected from the naphthalene ring, leading back to a simpler intermediate.

Simplification: This process ultimately leads back to this compound or 2-acetylnaphthalene as a key starting material. nih.gov

This logical process of deconstruction allows chemists to identify robust and efficient synthetic routes. The stability and well-understood reactivity of 2-acetylnaphthalene and its derivatives like the oxime make them reliable starting points for the synthesis of complex molecular architectures, ensuring their continued importance in the field of organic synthesis. chemimpex.com

Advanced Analytical Methodologies for Research Scale Characterization of 2 Acetylnaphthalene Oxime

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate and quantify the components of a mixture. For 2-Acetylnaphthalene (B72118) oxime, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable tools for purity assessment and for monitoring its synthesis or subsequent reactions.

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like 2-Acetylnaphthalene oxime. The development of a robust HPLC method is critical for accurately determining the purity of a sample and for tracking the progress of a chemical reaction involving this compound. A typical method development strategy would involve the optimization of several key parameters to achieve a good resolution between the analyte of interest and any potential impurities or starting materials.

Given the aromatic and moderately polar nature of this compound, a reversed-phase HPLC method is generally the most suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound is detailed in the table below. This method is designed to provide a sharp peak for the main compound while allowing for the separation of potential impurities, such as the parent ketone (2-Acetylnaphthalene) or by-products from its synthesis.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for the naphthalene (B1677914) moiety. |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) | A mixture of a strong organic solvent (acetonitrile) and water allows for the fine-tuning of the retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape. |

| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |

| Detector | UV-Vis Diode Array Detector (DAD) | The naphthalene ring system exhibits strong UV absorbance, making UV detection highly sensitive. A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. |

| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds, providing a good response for this compound. |

This method would be expected to yield a retention time for this compound that is well-separated from earlier eluting polar impurities and later eluting non-polar impurities. The use of a Diode Array Detector is particularly advantageous as it allows for the comparison of the UV spectrum across a single peak, providing an indication of its homogeneity.

While HPLC is generally preferred for a compound like this compound due to its relatively low volatility and potential for thermal degradation, Gas Chromatography (GC) can be a valuable tool for assessing the presence of volatile impurities. These could include residual solvents from the synthesis or more volatile starting materials.

A significant challenge in the GC analysis of oximes is their potential for thermal decomposition in the high-temperature environment of the GC inlet and column. cdc.gov To mitigate this, derivatization is often employed to convert the oxime into a more thermally stable and volatile compound. Silylation, for instance, is a common technique where the hydroxyl group of the oxime is reacted with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether. nih.gov

An example of a GC method for the analysis of derivatized this compound is presented below. This method would be suitable for detecting volatile impurities and, with careful calibration, for the quantification of the derivatized oxime itself.

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A standard, mid-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good chromatographic efficiency. |

| Inlet Temperature | 250 °C | A temperature high enough to ensure rapid volatilization of the sample without causing thermal degradation of the derivatized analyte. |

| Oven Temperature Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold for 5 min | A temperature program allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds and provides good sensitivity. MS provides structural information, which is invaluable for the identification of unknown impurities. |

| Injection Mode | Split (e.g., 50:1 split ratio) | A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. |

The use of a mass spectrometer as a detector would offer the significant advantage of providing mass spectral data for each chromatographic peak, enabling positive identification of this compound and any impurities present.

Electrochemical Studies of Redox Behavior

Electrochemical techniques offer a unique window into the redox properties of a molecule, providing information on its ability to accept or donate electrons. For this compound, electrochemical studies can reveal the oxidation and reduction potentials of the molecule, which can be correlated with its electronic structure and reactivity.

The redox behavior of this compound is expected to be influenced by both the naphthalene ring system and the oxime functional group. The extended π-system of the naphthalene core is susceptible to both oxidation and reduction. The oxime group can also undergo electrochemical transformations.

Cyclic voltammetry (CV) is a powerful and commonly used electrochemical technique for investigating the redox behavior of compounds. In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides information about the redox processes.

The expected redox behavior of this compound would likely involve:

Reduction: The naphthalene ring can be reduced in a stepwise manner. The oxime group is also reducible to an amine.

Oxidation: The naphthalene ring can be oxidized at a sufficiently high positive potential.

The specific potentials at which these processes occur would be dependent on the solvent, electrolyte, and electrode material used. Research on related naphthalene derivatives, such as naphthalene diimides, has shown that the naphthalene core can undergo reversible multi-electron redox processes. rsc.orgchalmers.se The electrochemical synthesis of oximes has also been explored, highlighting the electrochemical reactivity of the C=N-OH functionality. rsc.orgacs.org

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC and GC. CE separates analytes based on their charge-to-size ratio in an electric field. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate technique.

In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and separation is achieved based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer.

CE offers several advantages, including very high separation efficiency, short analysis times, and low consumption of sample and reagents. mdpi.com For the analysis of this compound, CE could be particularly useful for resolving closely related impurities that may be difficult to separate by HPLC.

Given the hydrophobic nature of this compound, a non-aqueous capillary electrophoresis (NACE) approach could also be employed. mdpi.com In NACE, organic solvents are used as the background electrolyte, which can enhance the solubility of hydrophobic analytes and offer different separation selectivities compared to aqueous systems. mdpi.com The separation of naphthalene derivatives has been successfully demonstrated using CE, often in conjunction with sensitive detection methods like laser-induced fluorescence after derivatization. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Acetylnaphthalene |

| Acetonitrile |

| Water |

| Helium |

| Hydrogen |

| Trimethylsilyl (TMS) ether |

Future Research Directions and Unexplored Avenues

Integration into Flow Chemistry and Microfluidic Systems

The synthesis of 2-Acetylnaphthalene (B72118) oxime, traditionally performed in batch reactors, is a prime candidate for adaptation to continuous flow chemistry and microfluidic systems. nih.govelveflow.commdpi.comineosopen.org These technologies offer substantial advantages over conventional methods, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly when dealing with potentially hazardous reagents or intermediates. nih.govelveflow.comnih.govasymchem.com

The implementation of a flow chemistry setup for the oximation of 2-acetylnaphthalene would allow for rapid reaction optimization through automated screening of parameters such as temperature, residence time, and reagent stoichiometry. mdpi.com Microfluidic reactors, with their high surface-area-to-volume ratios, can facilitate efficient mixing and rapid thermal adjustments, potentially leading to higher yields and purity of 2-Acetylnaphthalene oxime in shorter reaction times. nih.govelveflow.com Furthermore, the integration of in-line purification modules could enable a continuous and automated synthesis-to-purification process, significantly streamlining the production of this compound and its derivatives. nih.gov A recent study on the large-scale continuous flow transformation of oximes into fused-bicyclic isoxazolidines at high temperatures highlights the potential of flow processes for oxime chemistry, suggesting that similar intensified processes could be developed for the synthesis and subsequent derivatization of this compound. researchgate.net

Table 1: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by vessel size | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection |

| Reaction Control | Less precise | Precise control over temperature, pressure, and residence time |

| Safety | Potential for thermal runaway | Minimized risk due to small reaction volumes |

| Scalability | Requires process redesign | Scalable by numbering-up or longer run times |

| Automation | Limited | Readily automated for high-throughput screening |

Photochemical Reactivity and Transformations

The naphthalene (B1677914) moiety in this compound suggests a rich and largely unexplored area of photochemical reactivity. Naphthalene-based compounds are known to be photoactive, and the presence of the oxime functional group introduces additional pathways for photochemical transformations. nih.govrsc.org Upon absorption of UV light, the N–O bond in the oxime group can undergo cleavage, leading to the formation of iminyl radicals. nih.govnsf.gov These highly reactive intermediates can participate in a variety of subsequent reactions, including intramolecular cyclizations, hydrogen atom transfer, and additions to unsaturated systems. nsf.govnih.gov

Research into naphthalene-based oxime esters as Type I photoinitiators has demonstrated that the N–O bond is susceptible to photolytic cleavage upon irradiation. nih.gov Although this study focused on oxime esters, it provides a strong precedent for the potential photochemical reactivity of this compound itself. Future investigations could explore the irradiation of this compound under various conditions (e.g., different wavelengths, solvents, and in the presence of sensitizers or radical traps) to elucidate the resulting reaction pathways and identify novel photoproducts. This could lead to the development of new synthetic methodologies for functionalizing the naphthalene core or for the synthesis of complex nitrogen-containing heterocycles. nsf.gov

Table 2: Potential Photochemical Transformations of this compound

| Reaction Type | Description | Potential Products |

| N–O Bond Homolysis | Cleavage of the nitrogen-oxygen bond to form an iminyl radical. | Iminyl radical intermediates for further reactions. |

| Intramolecular Cyclization | The iminyl radical could potentially attack the naphthalene ring system. | Fused heterocyclic compounds. |

| [2+2] Cycloadditions | The excited state of the oxime could undergo cycloaddition reactions. | Azetidine derivatives. nsf.gov |

| Photo-Beckmann Rearrangement | A light-induced rearrangement of the oxime to an amide. | N-substituted naphthalenecarboxamides. |

Bio-inspired Synthetic Approaches (excluding biological activity studies)

The principles of biocatalysis and bio-inspired synthesis offer a green and highly selective alternative to traditional chemical methods for the synthesis of this compound and its analogs. While specific enzymes for the direct synthesis of this compound have not been identified, the broader field of biocatalysis provides a roadmap for future exploration. For instance, enzymes such as ketoreductases could be employed for the asymmetric reduction of the ketone precursor, 2-acetylnaphthalene, to a chiral alcohol, which could then be converted to a chiral oxime.

Furthermore, the enzymatic formation of oximes in biological systems, often involving cytochrome P450 enzymes, suggests that engineered or discovered enzymes could be developed for the direct oximation of aromatic ketones. documentsdelivered.com The use of whole-cell biocatalysts or isolated enzymes could offer mild reaction conditions, high stereoselectivity, and a reduced environmental footprint compared to conventional synthetic routes. acsgcipr.orgnih.gov Future research in this area would involve screening existing enzyme libraries for activity towards 2-acetylnaphthalene and related substrates, as well as protein engineering efforts to tailor enzyme specificity and efficiency for the desired transformation.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The real-time analysis of the synthesis of this compound using in situ spectroscopic techniques can provide invaluable mechanistic insights and facilitate process optimization. spectroscopyonline.com Techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the consumption of reactants and the formation of products and intermediates in real-time.

For the oximation of 2-acetylnaphthalene, in situ FT-IR spectroscopy could track the disappearance of the ketone carbonyl stretch and the appearance of the C=N and N-O stretches of the oxime. This would allow for precise determination of reaction kinetics and endpoints. Fiber-optic probes can be directly immersed in the reaction mixture, providing continuous data without the need for sampling. spectroscopyonline.com This approach is particularly well-suited for integration into the flow chemistry systems described in section 8.1, enabling automated feedback control for process analytical technology (PAT).

Table 3: Application of In Situ Spectroscopic Probes for this compound Synthesis

| Spectroscopic Technique | Information Gained | Advantages |

| FT-IR Spectroscopy | Monitoring of carbonyl and oxime functional group vibrations. | Real-time kinetic data, suitable for PAT. |

| Raman Spectroscopy | Complementary vibrational information, particularly for C=N bonds. | Less interference from water, can be used in aqueous media. |

| NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. | Unambiguous identification of species in the reaction mixture. |

Computational Screening for New Chemical Space Exploration

Computational chemistry provides a powerful toolkit for exploring the chemical space around this compound and for designing new derivatives with tailored properties. nih.govrsc.org Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential reaction products. biointerfaceresearch.comnih.gov Such studies can elucidate reaction mechanisms, predict the feasibility of novel transformations, and guide experimental efforts.

Furthermore, computational screening techniques, such as molecular docking and virtual screening, can be employed to explore the potential of this compound derivatives as ligands for various biological targets or as functional materials. By computationally generating a library of virtual derivatives with diverse substituents on the naphthalene ring or modifications to the oxime group, it is possible to predict their binding affinities to specific proteins or their electronic and photophysical properties. nih.gov This in silico approach can accelerate the discovery of new compounds with desired functionalities, reducing the time and resources required for experimental synthesis and testing.

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing 2-Acetylnaphthalene oxime with high purity?

Methodological Answer:

- Route Optimization : Prioritize routes with minimal byproducts (e.g., condensation of 2-acetylnaphthalene with hydroxylamine under controlled pH and temperature).

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol-water mixtures.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .

- Safety : Ensure fume hood use due to potential volatile intermediates (e.g., hydroxylamine HCl) .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s structural and thermodynamic properties?

Methodological Answer:

- Structural Confirmation :

- Thermodynamic Data : Use differential scanning calorimetry (DSC) to determine melting points and decomposition profiles. Cross-reference with NIST Chemistry WebBook data .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported toxicological data for this compound?

Methodological Answer:

- Risk of Bias Assessment : Apply standardized questionnaires (e.g., Table C-6/C-7 from ) to evaluate study design flaws (e.g., dose randomization, outcome reporting).

- Confidence Rating : Classify studies using ’s criteria (High/Very Low Confidence) based on methodological rigor.

- Meta-Analysis : Pool data from high-confidence studies (e.g., rodent inhalation models, human cell lines) using random-effects models to address heterogeneity .

Q. Q4. What computational approaches are effective in modeling the degradation pathways of this compound under environmental conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to simulate reaction pathways (e.g., hydrolysis, photolysis). Focus on transition-state geometries and activation energies .

- Kinetic Modeling : Apply Arrhenius equations to predict half-lives in water/soil matrices. Validate with experimental LC-MS/MS degradation profiles .

Q. Q5. How should researchers design in vivo studies to evaluate the hepatic and renal toxicity of this compound?

Methodological Answer:

- Dosing Strategy : Follow OECD Guideline 407 (28-day repeated dose). Use three dose levels (low, medium, high) based on LD estimates from preliminary assays.

- Biomarkers : Monitor serum ALT/AST (liver) and BUN/creatinine (kidney). Perform histopathology on fixed tissue sections .

- Control Groups : Include vehicle controls and positive controls (e.g., carbon tetrachloride for liver injury) .

Q. Q6. What biomonitoring strategies are suitable for detecting occupational exposure to this compound?

Methodological Answer:

- Sample Collection : Use urine/blood samples from workers pre- and post-shift. Stabilize samples with EDTA to prevent metabolite degradation .

- Analytical Methods : Employ GC-MS with derivatization (e.g., BSTFA for hydroxylamine metabolites) or LC-HRMS for non-targeted screening .

- Data Interpretation : Compare metabolite levels with AEGL-1 thresholds (e.g., 0.17 mg/m for 10-minute exposure) from phosgene oxime analogs .

Methodological Frameworks

Q. Q7. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s mechanism of action?

Methodological Answer:

- Workflow :

- Exposure Models : Treat human hepatoma (HepG2) cells with sub-cytotoxic doses.

- Omics Profiling : Perform RNA-Seq and untargeted metabolomics (UHPLC-QTOF-MS).

- Pathway Analysis : Use Ingenuity IPA or MetaboAnalyst to map dysregulated pathways (e.g., oxidative stress, xenobiotic metabolism).

- Validation : Confirm key targets (e.g., CYP450 isoforms) via qPCR and enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.